
N-Methylphalloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylphalloidin is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin and its derivatives, including this compound, are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This property makes them valuable tools in cell biology and biochemistry for studying actin dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphalloidin typically involves the methylation of phalloidin. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, ensuring that the compound is suitable for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylphalloidin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles leading to substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
N-Methylphalloidin has a wide range of applications in scientific research:
Cell Biology: Used to stabilize and visualize actin filaments in cells, aiding in the study of cytoskeletal dynamics.
Biochemistry: Employed in assays to investigate actin-binding proteins and their interactions.
Medicine: Potential use in drug delivery systems and as a tool for studying cellular processes related to actin.
Industry: Utilized in the development of biosensors and diagnostic tools .
Mécanisme D'action
N-Methylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding alters the structural conformation of actin, influencing its interaction with other actin-binding proteins. The primary molecular target is F-actin, and the pathway involves the stabilization of actin filaments, which is crucial for maintaining cellular structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phalloidin: The parent compound, also binds and stabilizes F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding site and mechanism.
Cytochalasins: Actin-binding compounds that inhibit actin polymerization rather than stabilizing it
Uniqueness
N-Methylphalloidin is unique due to its specific methylation, which may enhance its binding affinity and stability compared to phalloidin. This modification can provide more precise tools for studying actin dynamics and interactions in various research applications .
Propriétés
Numéro CAS |
35167-13-6 |
|---|---|
Formule moléculaire |
C36H50N8O11S |
Poids moléculaire |
802.9 g/mol |
Nom IUPAC |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49) |
Clé InChI |
XHUXYGHEHCWWIN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


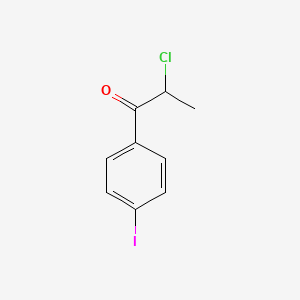
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

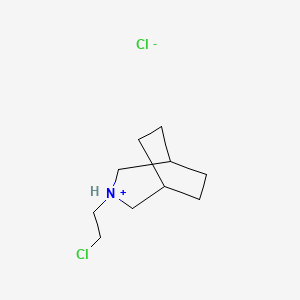
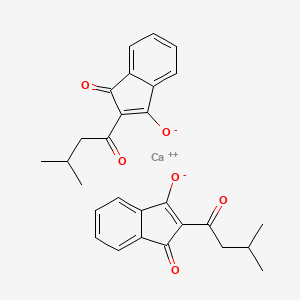
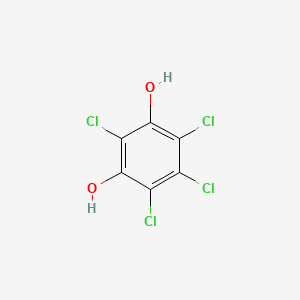



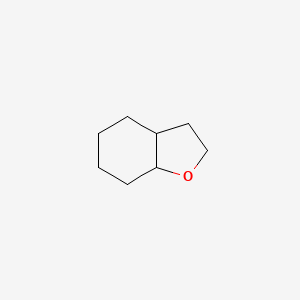

![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
